REACTION_CXSMILES
|
N(OC(C)(C)C)=O.[Br-:8].C(OC([N:16]1[CH2:22][CH2:21][C:20]2[S:23][C:24](N)=[N:25][C:19]=2[CH2:18][CH2:17]1)=O)(C)(C)C>C(#N)C>[Br:8][C:24]1[S:23][C:20]2[CH2:21][CH2:22][NH:16][CH2:17][CH2:18][C:19]=2[N:25]=1
|
Name
|
|
Quantity
|
238 μL
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2=C(CC1)SC(=N2)N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred 10 min. at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred 30 min. at 60° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction was purified by HPLC
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 10 mL dichlormethane
|
Type
|
STIRRING
|
Details
|
10 mL trifluor acetic acid and stirred at RT for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC2=C(CCNCC2)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |